Dicalcium L-leucinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

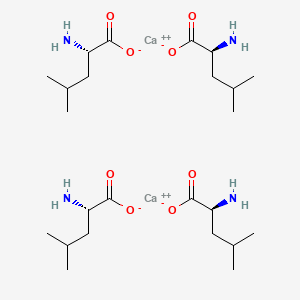

Dicalcium-L-Leucinat ist eine Verbindung mit der Summenformel C24H48Ca2N4O8 und einem Molekulargewicht von 600.81592 g/mol Es ist das Calciumsalz von L-Leucin, einer essentiellen Aminosäure.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Dicalcium-L-Leucinat kann durch die Reaktion von L-Leucin mit Calciumsalzen wie Calciumhydroxid oder Calciumcarbonat synthetisiert werden. Die Reaktion umfasst typischerweise das Lösen von L-Leucin in Wasser, gefolgt von der Zugabe des Calciumsalzes unter kontrollierten pH- und Temperaturbedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Dicalcium-L-Leucinat beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und umfasst oft Schritte wie Kristallisation und Filtration, um das Endprodukt zu isolieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dicalcium L-leucinate can be synthesized through the reaction of L-leucine with calcium salts such as calcium hydroxide or calcium carbonate. The reaction typically involves dissolving L-leucine in water, followed by the addition of the calcium salt under controlled pH and temperature conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving steps such as crystallization and filtration to isolate the final product.

Analyse Chemischer Reaktionen

Reaktionstypen: Dicalcium-L-Leucinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können Dicalcium-L-Leucinat in reduzierte Formen umwandeln, oft unter Einbeziehung von Hydrierung.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff wird oft verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile können unter kontrollierten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu oxidierten Leucinderivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

Dicalcium-L-Leucinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Die Verbindung wird auf ihre Rolle im Zellstoffwechsel und in der Proteinsynthese untersucht.

Medizin: Dicalcium-L-Leucinat wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle beim Muskelwachstum und der Muskelreparatur.

Industrie: Es wird zur Herstellung von Nahrungsergänzungsmitteln und angereicherten Lebensmitteln aufgrund seines Calcium- und Aminosäuregehalts verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Dicalcium-L-Leucinat beinhaltet seine Rolle als Quelle für Calcium und L-Leucin. Calciumionen spielen eine entscheidende Rolle in verschiedenen physiologischen Prozessen, einschließlich Muskelkontraktion, Nervenübertragung und Knochengesundheit. L-Leucin ist eine essentielle Aminosäure, die die Proteinsynthese und das Muskelwachstum stimuliert. Die Verbindung entfaltet ihre Wirkung, indem sie diese lebenswichtigen Nährstoffe dem Körper liefert und so verschiedene Stoffwechselwege unterstützt.

Ähnliche Verbindungen:

N-Acetyl-L-Leucin: Eine modifizierte Aminosäure, die zur Behandlung von neurologischen Erkrankungen eingesetzt wird.

L-Leucinat: Das L-Enantiomer von Leucinat, das an verschiedenen Stoffwechselprozessen beteiligt ist.

Einzigartigkeit: Dicalcium-L-Leucinat ist aufgrund seiner Doppelfunktion als Calcium- und Aminosäurequelle einzigartig. Diese Kombination macht es besonders wertvoll in Anwendungen, bei denen sowohl Calcium als auch L-Leucin erforderlich sind, wie z. B. in Nahrungsergänzungsmitteln und therapeutischen Formulierungen.

Wirkmechanismus

The mechanism of action of dicalcium L-leucinate involves its role as a source of calcium and L-leucine. Calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone health. L-leucine is an essential amino acid that stimulates protein synthesis and muscle growth. The compound exerts its effects by providing these vital nutrients to the body, thereby supporting various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

N-acetyl-L-leucine: A modified amino acid used in the treatment of neurological disorders.

L-leucinate: The L-enantiomer of leucinate, involved in various metabolic processes.

Uniqueness: Dicalcium L-leucinate is unique due to its dual role as a calcium and amino acid source. This combination makes it particularly valuable in applications where both calcium and L-leucine are required, such as in dietary supplements and therapeutic formulations.

Eigenschaften

CAS-Nummer |

71720-30-4 |

|---|---|

Molekularformel |

C24H48Ca2N4O8 |

Molekulargewicht |

600.8 g/mol |

IUPAC-Name |

dicalcium;(2S)-2-amino-4-methylpentanoate |

InChI |

InChI=1S/4C6H13NO2.2Ca/c4*1-4(2)3-5(7)6(8)9;;/h4*4-5H,3,7H2,1-2H3,(H,8,9);;/q;;;;2*+2/p-4/t4*5-;;/m0000../s1 |

InChI-Schlüssel |

RGJGKIBYJADPEN-BEHZNSCKSA-J |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.[Ca+2].[Ca+2] |

Kanonische SMILES |

CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.[Ca+2].[Ca+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.